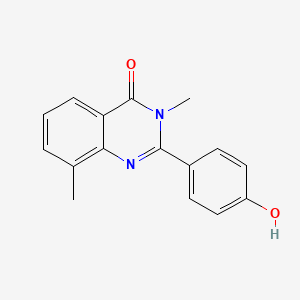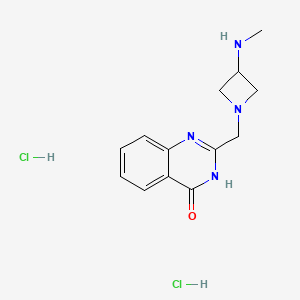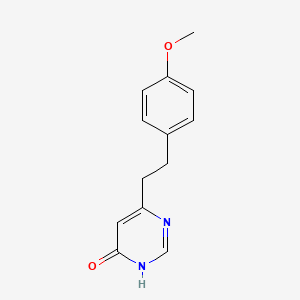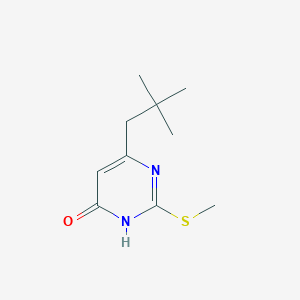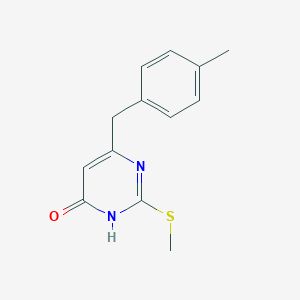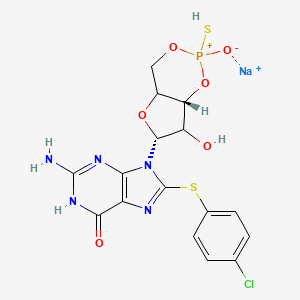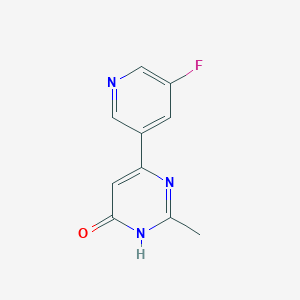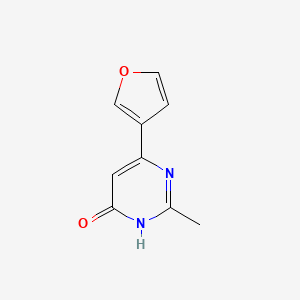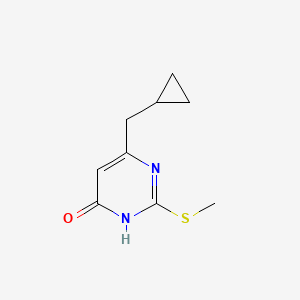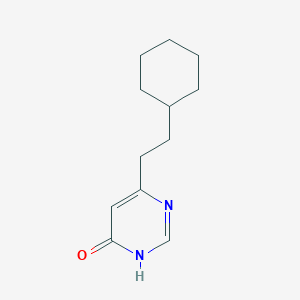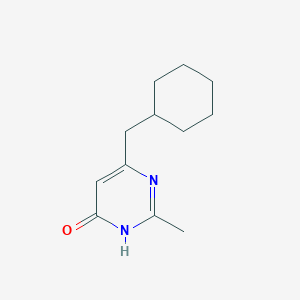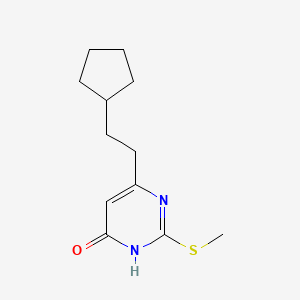
6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one
Descripción general
Descripción
6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. Its structure consists of a pyrimidin ring with two methylthio substituents at the 2-position and a cyclopentylethyl group at the 6-position. This molecule has been shown to possess a variety of biological activities such as anti-inflammatory, antifungal, and antiviral properties. Furthermore, it has been found to have potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Analgesic and Anti-inflammatory Applications : A study by Alagarsamy et al. (2007) synthesized a series of novel 2‐methylthio‐3‐substituted amino‐5,6‐dimethyl thieno [2,3‐d] pyrimidin‐4(3H)‐ones, investigating their analgesic and anti-inflammatory activities. They found that certain compounds in this series demonstrated potent analgesic and anti-inflammatory effects.
Chemoselective O-Alkylation : In research conducted by Mittersteiner et al. (2022), strategies for preparing O-alkyl derivatives of pyrimidin-(1H)-ones were explored, involving chemoselective O-alkylation. This research expands the chemical utility of pyrimidine derivatives in synthetic chemistry.
Microwave-Assisted Synthesis : Dabiri et al. (2007) developed a novel, efficient process for synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives under microwave-assisted conditions. This method offers a faster and more efficient synthesis approach for pyrimidine derivatives.
Antimicrobial Applications : A study by Abdel-rahman et al. (2002) synthesized new pyridothienopyrimidines and pyridothienotriazines, evaluating their antimicrobial activities. This highlights the potential of pyrimidine derivatives in developing new antimicrobial agents.
Synthesis for Biological Activity : Romo et al. (2015) reported on the synthesis of a pyrimidine derivative under microwave-induced conditions, highlighting the continued exploration of efficient synthesis methods for biological applications.
Antitumor Activity : Insuasty et al. (2013) developed novel pyrimido[4,5-b]quinolines from a pyrimidin-4(3H)-one derivative and evaluated their antitumor activity. They found that some compounds displayed notable activity against various cancer cell lines.
Propiedades
IUPAC Name |
4-(2-cyclopentylethyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-16-12-13-10(8-11(15)14-12)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZYUBUGRMLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-cyclopentylethyl)-2-(methylthio)pyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-propylacetamide](/img/structure/B1486751.png)
